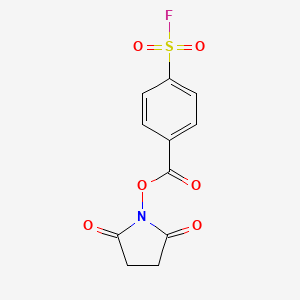
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various scientific research applications due to its ability to participate in diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate typically involves the reaction of 4-(fluorosulfonyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature for 48 hours. The product is then purified through column chromatography and recrystallized from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(fluorosulfonyl)benzoic acid and N-hydroxysuccinimide.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in solvents such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted benzoates, benzoic acids, and various reduced derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate exerts its effects involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that can alter the activity or function of the target. The compound’s ability to participate in nucleophilic substitution reactions makes it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl benzoate: Lacks the fluorosulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
N-Hydroxysuccinimide esters: Commonly used in bioconjugation but may not have the same reactivity profile as 2,5-Dioxopyrrolidin-1-yl 4-(fluorosulfonyl)benzoate.
Uniqueness
The presence of the fluorosulfonyl group in this compound imparts unique reactivity, making it particularly useful for applications requiring selective modification of nucleophilic sites. This distinguishes it from other similar compounds that may not offer the same level of specificity or reactivity.
Propiedades
Fórmula molecular |
C11H8FNO6S |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C11H8FNO6S/c12-20(17,18)8-3-1-7(2-4-8)11(16)19-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
Clave InChI |
VYISJQNJIKULSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
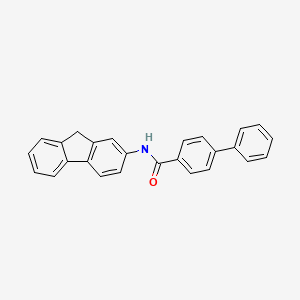
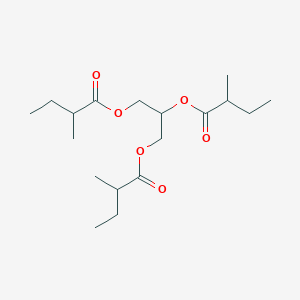
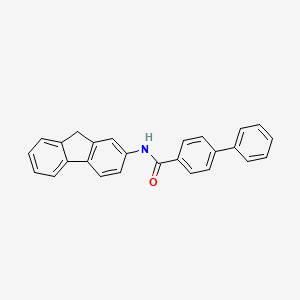

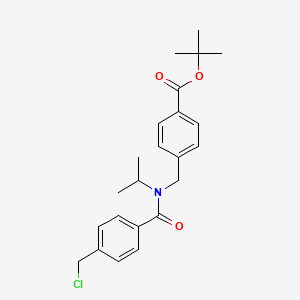
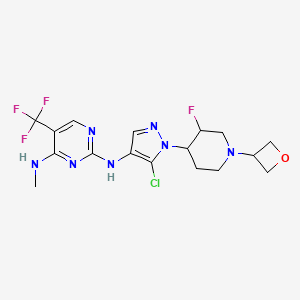
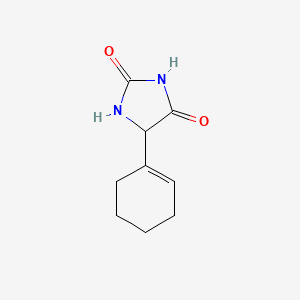
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)

![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
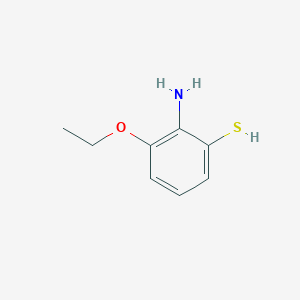
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
